molecular formula C5H10N2O3 B7881372 (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester

(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester

Cat. No. B7881372
M. Wt: 146.14 g/mol
InChI Key: WJDYAEIVFPVODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06951946B2

Procedure details

Water (500 ml) is added dropwise over a period of 2 hours to a vigorously stirred, room temperature mixture of ethyl cyanoacetate (100 g, 0.884 mol), hydroxylamine hydrochloride (3 g, 1.328 mol) and sodium carbonate (70 g, 0.66 mol ) in ethanol (1 L.) After stirring for an additional 12 hours at room temperature, the reaction mixture is heated to 50° C. for 1 hour. The resulting light red colored solution is allowed to cool to room temperature and then stirred for an additional 2 hours. The solids formed are removed via filtration and the filtrate is concentrated in vacuo. The resulting residue is extracted with methylene chloride (3×200 ml). The combined organic extracts are washed with brine (300 ml), dried (Na2SO4), filtered and concentrated to afford 85.2 g (66%) of compound 2b as a slightly colored solid. Compound 2b can be further purified by crystallization from chloroform and hexanes. 1H NMR (CDCl3): δ8.45 (br s, 1H), 5.25 (br s, 2H) 4.25(q, 2H), 3.15 (s, 2H), 1.35 (t, J=7 Hz, 3H).
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])#[N:3].Cl.[NH2:11]O.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[NH2:3][C:2](=[N:11][OH:1])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
3 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
70 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
a vigorously stirred, room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for an additional 12 hours at room temperature
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated to 50° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
stirred for an additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solids formed
CUSTOM
Type
CUSTOM
Details
are removed via filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The resulting residue is extracted with methylene chloride (3×200 ml)
WASH
Type
WASH
Details
The combined organic extracts are washed with brine (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)OCC)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 85.2 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.